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molecular formula C7H7BO4 B8516808 3-Formylphenyl dihydrogen borate CAS No. 274251-53-5

3-Formylphenyl dihydrogen borate

Cat. No. B8516808
M. Wt: 165.94 g/mol
InChI Key: GPHZPKCKVSSLIV-UHFFFAOYSA-N
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Patent
US06528525B1

Procedure details

A solution of tetrakis(triphenylphosphine)palladium (297 mg) was added to a solution of 3-formylphenylboric acid (3.00 g) and methyl 4-bromobenzoic acid (4.30 g) in a mixture of toluene (30 ml), ethanol (50 ml) and saturated aqueous sodium hydrogencarbonate solution (30 ml) at ambient temperature. The mixture was heated at reflux for 2 hours at 100° C. The reaction mixture was partitioned between ethyl acetate and water and the layers were separated. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to afford the title compound (3.37 g) as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](OB(O)O)[CH:6]=[CH:7][CH:8]=1)=[O:2].C[C:14]1[CH:22]=[C:21](Br)[CH:20]=[CH:19][C:15]=1[C:16]([OH:18])=[O:17].[CH2:24](O)C.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:1]([C:3]1[CH:4]=[C:5]([C:21]2[CH:20]=[CH:19][C:15]([C:16]([O:18][CH3:24])=[O:17])=[CH:14][CH:22]=2)[CH:6]=[CH:7][CH:8]=1)=[O:2] |f:3.4,^1:42,44,63,82|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1)OB(O)O
Name
Quantity
4.3 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC(=C1)Br
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
30 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
297 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1C=C(C=CC1)C1=CC=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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